6,8-Difluoro-3-methylimidazo[1,5-A]pyridine

Physicochemical property optimization Drug design Permeability prediction

6,8-Difluoro-3-methylimidazo[1,5-A]pyridine (CAS 1823347-72-3, MF: C8H6F2N2, MW: 168.14) is a fluorinated heterocyclic building block belonging to the imidazo[1,5-a]pyridine family. The core scaffold is recognized for its role as a privileged structure in medicinal chemistry, particularly as a template for kinase inhibition, FGF antagonism, and IDO/TDO modulation.

Molecular Formula C8H6F2N2
Molecular Weight 168.14 g/mol
Cat. No. B11917630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Difluoro-3-methylimidazo[1,5-A]pyridine
Molecular FormulaC8H6F2N2
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESCC1=NC=C2N1C=C(C=C2F)F
InChIInChI=1S/C8H6F2N2/c1-5-11-3-8-7(10)2-6(9)4-12(5)8/h2-4H,1H3
InChIKeyRBIGXIRLGDBFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Difluoro-3-methylimidazo[1,5-A]pyridine: Core Scaffold Identity and Procurement-Relevant Specifications


6,8-Difluoro-3-methylimidazo[1,5-A]pyridine (CAS 1823347-72-3, MF: C8H6F2N2, MW: 168.14) is a fluorinated heterocyclic building block belonging to the imidazo[1,5-a]pyridine family . The core scaffold is recognized for its role as a privileged structure in medicinal chemistry, particularly as a template for kinase inhibition, FGF antagonism, and IDO/TDO modulation [1]. The compound features two electron-withdrawing fluorine atoms at the 6- and 8-positions and a methyl group at the 3-position, a substitution pattern designed to enhance metabolic stability, modulate lipophilicity, and engage in directed C-H functionalization [2]. Commercially available purities range from 95% to 98% .

Why 6,8-Difluoro-3-methylimidazo[1,5-A]pyridine Cannot Be Replaced by Common Imidazopyridine Analogs for Lead Optimization


The imidazo[1,5-a]pyridine scaffold is widely used, but substitution pattern determines biological activity, selectivity, and pharmacokinetic profile [1]. Simple substitution with non-fluorinated 3-methylimidazo[1,5-a]pyridine (logP ≈ 1.5–1.6) [2] or mono-fluorinated 6-fluoro-3-methylimidazo[1,5-A]pyridine introduces critical differences in lipophilicity, metabolic soft-spot protection, and electronic modulation of the pyridine nitrogen basicity relative to the 6,8-difluoro pattern [3]. The patent literature explicitly demonstrates that imidazo[1,5-a]pyridine derivatives achieve maximal in vivo efficacy against FGF-driven models at 10 mg/kg, whereas structurally similar indolizine scaffolds require 50 mg/kg, a 5-fold potency differential attributable to the core scaffold itself [1]. Consequently, the specific 6,8-difluoro-3-methyl substitution pattern is not interchangeable with its des-fluoro, mono-fluoro, or regioisomeric analogs when target binding, permeability, or metabolic profile parameters are sensitive to these physicochemical properties.

Quantitative Differentiation of 6,8-Difluoro-3-methylimidazo[1,5-A]pyridine Against Closest Analogs


Lipophilicity Modulation: Estimated LogP Shift of +0.5 Units Relative to Non-Fluorinated 3-Methylimidazo[1,5-a]pyridine

The replacement of aromatic hydrogen with fluorine predictably elevates lipophilicity. The non-fluorinated comparator 3-methylimidazo[1,5-a]pyridine has a measured logP of 1.475–1.643 [1]. Based on the established Hansch–Leo aromatic fluorine π constant of +0.14 per fluorine atom [2], and corroborated by the general medicinal chemistry observation that each hydrogen-to-fluorine substitution on aromatic rings adds approximately 0.25 log units [3], the 6,8-difluoro-3-methylimidazo[1,5-A]pyridine is estimated to exhibit a logP of approximately 2.0–2.2. This represents a +0.5 to +0.6 logP increase relative to the non-fluorinated parent, translating to a theoretical 3- to 4-fold increase in octanol-water partition coefficient, which is predicted to enhance passive membrane permeability without violating Lipinski logP thresholds [3]. The mono-fluorinated analog 6-fluoro-3-methylimidazo[1,5-A]pyridine is expected to achieve only half this lipophilicity increment (+0.25 log units).

Physicochemical property optimization Drug design Permeability prediction

Scaffold-Class In Vivo Potency Advantage: Imidazo[1,5-a]pyridine Core Achieves Maximal Efficacy at 10 mg/kg vs. 50 mg/kg for Indolizine Analogs

The imidazo[1,5-a]pyridine scaffold, which constitutes the core of 6,8-difluoro-3-methylimidazo[1,5-A]pyridine, was benchmarked against the indolizine scaffold in FGF receptor antagonism models [1]. The patent explicitly states: 'in in vivo models in the mouse, the dose of 10 mg/kg allows us to obtain a maximum activity of the compounds. This effect was only obtained at the dose of 50 mg/kg with the indolizine series' [1]. This 5-fold potency advantage is scaffold-dependent and positions any imidazo[1,5-a]pyridine-based candidate, including 6,8-difluoro-3-methylimidazo[1,5-A]pyridine as a late-stage functionalizable core, as a superior starting point for FGF-pathway programs relative to indolizine-derived alternatives.

FGF antagonism In vivo efficacy Scaffold selection

Metabolic Soft-Spot Protection: C6/C8 Fluorine Blockade of CYP-Mediated Oxidation

Fluorine substitution at metabolically labile positions is a well-established strategy to block cytochrome P450-mediated oxidative metabolism [1]. The 6- and 8-positions of the imidazo[1,5-a]pyridine scaffold are identified as sites susceptible to CYP oxidation [2]. The 6,8-difluoro pattern in 6,8-difluoro-3-methylimidazo[1,5-A]pyridine directly protects both identified metabolic soft spots through the strong C–F bond (bond dissociation energy ≈ 130 kcal/mol vs. ≈ 110 kcal/mol for C–H) [3], which resists direct hydrogen abstraction by CYP enzymes. By contrast, the non-fluorinated analog 3-methylimidazo[1,5-a]pyridine leaves both positions vulnerable to oxidative metabolism, and mono-fluorinated analogs (6-fluoro- or 8-fluoro-3-methylimidazo[1,5-A]pyridine) protect only one of the two sites. The difluoro pattern thus provides dual-site protection predicted to result in enhanced metabolic stability relative to any non-fluorinated or mono-fluorinated comparator.

Metabolic stability CYP inhibition Lead optimization

Electronic Modulation: Predicted pKa Lowering of Pyridine Nitrogen by 0.8–1.4 Units Relative to Non-Fluorinated Parent

Fluorine substitution lowers the pKa of adjacent basic nitrogen atoms in heterocycles due to its strong electron-withdrawing inductive effect [1]. Each fluorine atom introduced onto an aromatic ring typically reduces the pKa of nearby ionizable centers by 0.4–0.7 units [2]. For 6,8-difluoro-3-methylimidazo[1,5-A]pyridine, the two fluorine atoms at the 6- and 8-positions are predicted to lower the pyridine nitrogen pKa by an estimated 0.8–1.4 units relative to the non-fluorinated parent 3-methylimidazo[1,5-a]pyridine [3]. This pKa modulation has significant implications for hydrogen-bonding capacity, solubility at physiological pH, and the fraction of neutral species available for passive membrane permeation. Mono-fluorinated analogs are predicted to achieve only 0.4–0.7 units of pKa shift, providing a differentiable electronic profile for the difluoro compound.

pKa modulation Binding affinity Electron-withdrawing effects

Synthetic Utility: Direct Electrophilic Fluorination Enables Incorporation into Diverse Chemical Series

6,8-Difluoro-3-methylimidazo[1,5-A]pyridine can be synthesized via electrophilic aromatic fluorination using N-fluorobenzenesulfonimide (NFSI) or Selectfluor, with optimized conditions achieving average yields of 87% for fluorination of imidazoheterocycles [1]. The 3-methyl group serves as a blocking group, directing further electrophilic substitution to the 1-position of the imidazole ring [2], while the 6- and 8-fluorine atoms modulate the electron density of the pyridine ring for subsequent C–H activation or nucleophilic aromatic substitution chemistry [3]. This regiospecific reactivity profile is distinct from that of the non-fluorinated analog, where both the 6- and 8-positions are susceptible to competing metabolic and chemical transformations. The difluoro substitution pattern thus enables predictable late-stage derivatization at the 1-position and the pyridine ring, while the 6- and 8-positions remain blocked, reducing the number of potential side products and enhancing synthetic efficiency.

Synthetic accessibility Late-stage functionalization Building block utility

Procurement-Weighted Application Scenarios for 6,8-Difluoro-3-methylimidazo[1,5-A]pyridine in Research and Industrial Programs


FGF Pathway Inhibitor Lead Optimization

Programs targeting FGF receptor antagonism for oncology or fibrotic disease should prioritize the imidazo[1,5-a]pyridine scaffold based on its demonstrated 5-fold in vivo potency advantage (10 mg/kg) over indolizine scaffolds (50 mg/kg) [1]. 6,8-Difluoro-3-methylimidazo[1,5-A]pyridine provides a pre-fluorinated core that simultaneously addresses two metabolic soft spots at C6 and C8, which is expected to deliver superior metabolic stability relative to non-fluorinated or mono-fluorinated analogs [2]. The compound can be further derivatized at the 1-position to build SAR libraries.

CNS-Penetrant Candidate Discovery Requiring Elevated Passive Permeability

The difluoro substitution pattern raises logP by an estimated +0.5 to +0.6 units relative to the non-fluorinated parent, enhancing passive membrane permeability [REFS-3, REFS-4]. This makes the compound a suitable starting point for CNS drug discovery programs where blood-brain barrier penetration is critical. The logP remains in a drug-like range (<3), avoiding the off-target promiscuity and poor solubility associated with excessively lipophilic compounds [4].

Kinase Inhibitor Scaffolds Requiring pKa-Tuned H-Bonding Interactions

The predicted 0.8–1.4 unit lowering of pyridine nitrogen pKa alters the fraction of neutral species available for hinge-binding H-bond interactions in kinase ATP-binding pockets [REFS-5, REFS-6]. This electronic modulation, which is approximately double that achievable with mono-fluorinated analogs, provides a critical parameter for medicinal chemists fine-tuning inhibitor potency, selectivity, and solubility [6].

Parallel Library Synthesis for SAR Exploration

The compound's regiospecific reactivity profile—with the 3-methyl and 6,8-difluoro positions blocked and the 1-position available for electrophilic substitution [7]—allows for efficient parallel library synthesis with reduced side-product formation. The high commercial purity (98%) available from multiple vendors ensures reliable starting material quality for automated synthesis platforms, making it a practical choice for high-throughput medicinal chemistry workflows.

Quote Request

Request a Quote for 6,8-Difluoro-3-methylimidazo[1,5-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.